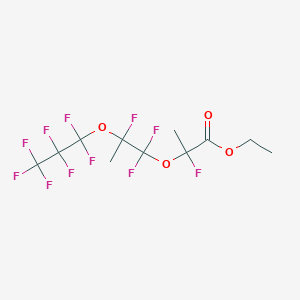
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester is a fluorinated organic compound known for its high thermal and chemical stability. It is a member of the perfluoroalkyl substances (PFAS) family, which are characterized by their resistance to degradation and unique physicochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester typically involves the esterification of 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propanoic acid fluoride with alcohols such as methanol . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing advanced techniques to maintain the integrity and purity of the product. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Wissenschaftliche Forschungsanwendungen
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is employed in the manufacture of high-performance materials, including coatings and lubricants.
Wirkmechanismus
The mechanism of action of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester involves its interaction with various molecular targets and pathways. Its high electronegativity and chemical stability allow it to interact with biological membranes and proteins, potentially disrupting normal cellular functions. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its strong fluorine-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid methyl ester
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, tech grade
Uniqueness
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acidethyl ester stands out due to its specific ester functional group, which imparts unique properties compared to its acid and methyl ester counterparts. This functional group enhances its solubility and reactivity, making it more versatile for various applications .
Eigenschaften
IUPAC Name |
ethyl 2-fluoro-2-[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F11O4/c1-4-24-5(23)6(2,12)25-10(19,20)7(3,13)26-11(21,22)8(14,15)9(16,17)18/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMOZMMCFWTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(OC(C(C)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F11O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

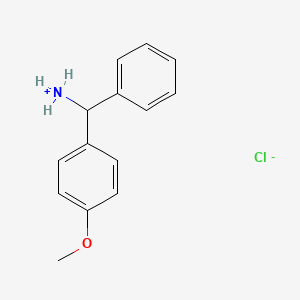
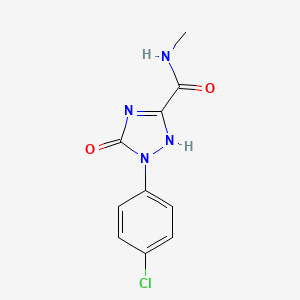
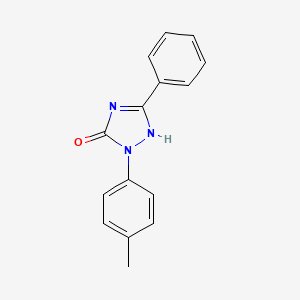
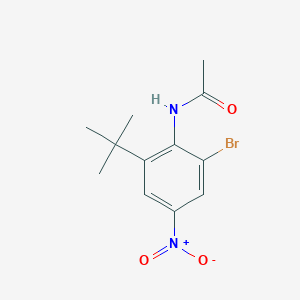
![(3R,4S)-rel-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4'-fluoro-[1,1'-biphenyl]-4-yl)piperidine hydrochloride](/img/structure/B7984216.png)
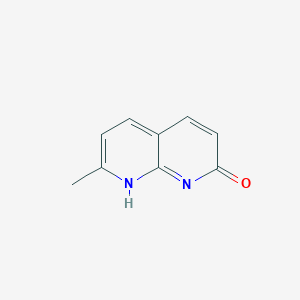
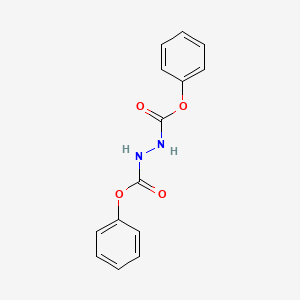
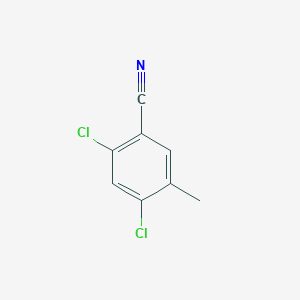
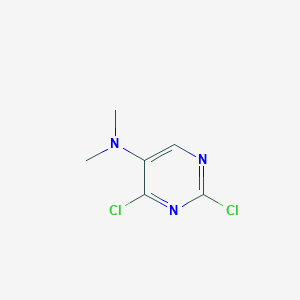
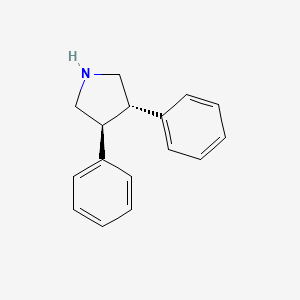
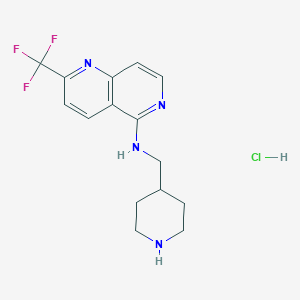
![sodium;[[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate](/img/structure/B7984260.png)
![(2R)-2-azaniumyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoate](/img/structure/B7984289.png)
